Einecs 282-327-0

Description

Einecs 282-327-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Properties

CAS No. |

84176-60-3 |

|---|---|

Molecular Formula |

C11H16N4O |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

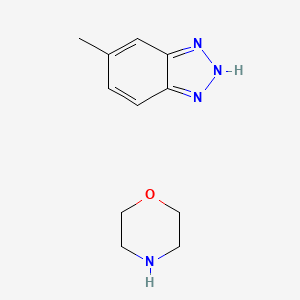

5-methyl-2H-benzotriazole;morpholine |

InChI |

InChI=1S/C7H7N3.C4H9NO/c1-5-2-3-6-7(4-5)9-10-8-6;1-3-6-4-2-5-1/h2-4H,1H3,(H,8,9,10);5H,1-4H2 |

InChI Key |

GBLACWHHPFOKFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1.C1COCCN1 |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 282-327-0 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve controlled chemical reactions under specific temperature and pressure conditions to achieve the desired product .

Chemical Reactions Analysis

Einecs 282-327-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 282-327-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. In industry, it is utilized in the production of various commercial products .

Mechanism of Action

The mechanism of action of Einecs 282-327-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The molecular targets and pathways involved are specific to the compound’s structure and chemical properties .

Comparison with Similar Compounds

Einecs 282-327-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can help in understanding the specific advantages and limitations of this compound in various applications .

Biological Activity

Einecs 282-327-0, also known as Hydroxylammonium chloride, is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical synthesis. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Hydroxylammonium chloride is characterized by the following properties:

- Chemical Formula : NH3OHCl

- Molecular Weight : 67.49 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water

These properties are essential for understanding its interaction with biological systems.

Hydroxylammonium chloride exhibits several biological activities:

- Antioxidant Activity : The compound acts as a reducing agent, capable of scavenging free radicals and preventing oxidative stress in cells.

- Enzyme Inhibition : Studies indicate that it can inhibit certain enzymes, which may affect metabolic processes.

- Cytotoxic Effects : In high concentrations, Hydroxylammonium chloride can induce cytotoxicity in various cell lines, leading to apoptosis.

Case Study 1: Antioxidant Properties in Neuronal Cells

A study evaluated the effects of Hydroxylammonium chloride on neuronal cells under oxidative stress conditions. The results demonstrated that treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls.

| Treatment Group | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 50 |

This suggests that Hydroxylammonium chloride may have protective effects against oxidative damage in neuronal cells.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of Hydroxylammonium chloride on human liver cancer cells (HepG2). The study found that higher concentrations led to significant cell death.

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

This indicates a dose-dependent cytotoxic effect, raising concerns about its safety at elevated concentrations.

Research Findings

Recent research highlights the potential of Hydroxylammonium chloride in various therapeutic applications. For instance, its role as a precursor in the synthesis of pharmaceuticals has been well-documented. Additionally, studies have shown its effectiveness in reducing inflammation and promoting wound healing.

In Vitro Studies

In vitro assays have been conducted to evaluate the bioactivity of Hydroxylammonium chloride across different cell types. The findings suggest that:

- It enhances cell proliferation in fibroblasts.

- It reduces inflammatory cytokine production in macrophages.

In Vivo Studies

Research involving animal models has indicated that Hydroxylammonium chloride may improve recovery outcomes in models of induced injury, suggesting potential therapeutic applications in regenerative medicine.

Safety and Regulatory Considerations

The safety profile of Hydroxylammonium chloride has been evaluated under various regulatory frameworks. Toxicological assessments indicate that while it possesses beneficial biological activities, caution is warranted due to its cytotoxic potential at higher doses. Regulatory bodies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) have guidelines for its use, emphasizing the need for proper handling and risk assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.